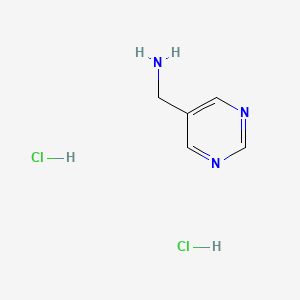

Pyrimidin-5-ylmethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidin-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKWSOAZVMALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956356-28-7 | |

| Record name | 1-(pyrimidin-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: Core Properties and Applications

Abstract

Pyrimidin-5-ylmethanamine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive primary amine appended to a pyrimidine core, offers versatile opportunities for molecular elaboration. The dihydrochloride salt form enhances its aqueous solubility and stability, making it a highly practical reagent for synthesis. This guide provides an in-depth analysis of its fundamental physicochemical properties, reactivity, and handling, offering a technical resource for researchers and scientists aiming to leverage this compound in their synthetic and drug discovery programs.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is critical for its effective use in experimental design. The compound is the salt form of the free base, Pyrimidin-5-ylmethanamine, where both the primary amine and one of the ring nitrogens are protonated.

Structure and Identification

-

IUPAC Name: pyrimidin-5-ylmethanamine;dihydrochloride[1]

-

Molecular Formula: C₅H₉Cl₂N₃[2]

-

Molecular Weight: 182.05 g/mol [2]

-

CAS Number: While several CAS numbers are associated with this structure, a common one is 1956356-28-7[2][3]. It's crucial for researchers to verify the specific CAS number associated with their sourced material.

-

Canonical SMILES: C1=C(C=NC=N1)CN.Cl.Cl[1]

Physicochemical Data

The properties of the dihydrochloride salt are tailored for practical laboratory use, particularly concerning its solubility and stability.

| Property | Value | Source |

| Molecular Weight | 182.05 g/mol | [2] |

| Molecular Formula | C₅H₉Cl₂N₃ | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature or refrigerated (2-8°C) | [2][4][5] |

Note: Data for properties like melting point, pKa, and precise solubility in various solvents for the dihydrochloride salt are not consistently reported across public databases and often require experimental determination or consultation of specific supplier documentation.

Basicity and pKa Considerations

The parent molecule, pyrimidin-5-ylmethanamine, possesses three basic nitrogen atoms: the two pyrimidine ring nitrogens and the exocyclic primary amine.

-

The pyrimidine ring itself is a weak base, with a pKa of approximately 1.3 for its monoprotonated state[6]. The presence of a second nitrogen atom significantly reduces the basicity compared to pyridine (pKa ≈ 5.2) due to inductive electron withdrawal[6].

-

The primary aliphatic amine (-CH₂NH₂) is significantly more basic.

As a dihydrochloride salt, two of these basic centers are protonated. This has critical implications for its use:

-

Solubility: The salt form dramatically increases aqueous solubility compared to the free base, which is essential for many reaction conditions and for preparing stock solutions.

-

Reactivity: In a reaction, a base (e.g., triethylamine, DIPEA) must be added in at least a two-fold molar excess to deprotonate the salt and liberate the nucleophilic free amine, allowing it to participate in subsequent reactions.

Reactivity and Synthetic Utility

The primary utility of Pyrimidin-5-ylmethanamine stems from the nucleophilicity of its primary amine group. This allows for its incorporation into larger molecules through a variety of fundamental organic reactions.

Key Reactions

-

Amide Bond Formation: The amine readily couples with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages. This is one of the most common methods for incorporating the pyrimidine scaffold.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms secondary amines.

-

Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides.

-

N-Alkylation: The amine can be alkylated using alkyl halides, although selectivity can be a challenge.

The following diagram illustrates the central role of Pyrimidin-5-ylmethanamine as a synthetic building block.

Caption: Key reactions of the Pyrimidin-5-ylmethanamine core.

Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducible results. The following sections detail a standard workflow for handling and using the reagent.

Standard Workflow for Use

A systematic approach ensures the integrity of the material and the success of the reaction.

Caption: Standard laboratory workflow for using the dihydrochloride salt.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a typical procedure for coupling this compound with a generic carboxylic acid using HATU as the coupling agent.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq).

-

Solvation: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Activation: Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction flask.

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. Causality Note: At least 2 equivalents of base are required to neutralize the dihydrochloride salt and liberate the free amine. An additional equivalent is needed to neutralize the acid formed during the coupling reaction.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As a laboratory chemical, proper handling is mandatory to ensure user safety.

-

Hazard Statements: The free base is listed as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[7]. Similar precautions should be taken with the salt form.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[8].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8]. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[9].

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemscene.com [chemscene.com]

- 5. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scialert.net [scialert.net]

- 7. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: A Core Building Block for Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Pyrimidin-5-ylmethanamine dihydrochloride, a pivotal heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's reactivity and highlights its application in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisostere for phenyl rings have made it a cornerstone of modern drug design.[3] Pyrimidin-5-ylmethanamine, in its stable dihydrochloride salt form, offers a synthetically tractable entry point into this chemical space. It provides a primary amine handle at the 5-position, allowing for diverse functionalization and elaboration into more complex molecular architectures. This guide serves as a comprehensive resource on its structure, synthesis, and strategic application.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the parent free base, Pyrimidin-5-ylmethanamine. The dihydrochloride salt enhances the compound's stability and solubility in polar solvents, making it more convenient for storage and use in subsequent chemical reactions.

Chemical Structure:

Figure 1: Chemical structure of this compound

The structure consists of a central pyrimidine ring with a methanamine (-CH₂NH₂) substituent at the C5 position. In the dihydrochloride salt, both the primary amine and one of the pyrimidine ring nitrogens are protonated and associated with chloride counter-ions.

Physicochemical Data Summary:

The key properties of the dihydrochloride salt and its corresponding free base are summarized below for reference.

| Property | This compound | Pyrimidin-5-ylmethanamine (Free Base) | Reference(s) |

| IUPAC Name | pyrimidin-5-ylmethanamine;dihydrochloride | pyrimidin-5-ylmethanamine | [4] |

| Molecular Formula | C₅H₉Cl₂N₃ | C₅H₇N₃ | [4] |

| Molecular Weight | 182.05 g/mol | 109.13 g/mol | [4] |

| CAS Number | 1956356-28-7 (primary) / 157327-47-4 | 25198-95-2 | [4][5][6] |

| Appearance | White to off-white solid | Solid (typical) | [7] |

| InChIKey | GGKWSOAZVMALEC-UHFFFAOYSA-N | USRYWZFLGFQQEB-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=NC=N1)CN.Cl.Cl | C1=C(C=NC=N1)CN | [4] |

| Purity | Typically ≥97% | Typically ≥97% | [6][7] |

| Storage | Store at room temperature in a dry place | Store under refrigeration (2-8°C) | [6][8] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of Pyrimidin-5-ylmethanamine involves the chemical reduction of 5-cyanopyrimidine. This precursor is commercially available and provides a direct route to the desired amine.

Synthetic Rationale and Workflow

The conversion of a nitrile to a primary amine is a fundamental transformation in organic chemistry. For a heterocyclic system like 5-cyanopyrimidine, the choice of reducing agent is critical to ensure high yield and prevent undesired side reactions, such as over-reduction of the pyrimidine ring.

Key Considerations:

-

Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on carbon, Raney Nickel) under a hydrogen atmosphere. It is often considered a "green" and scalable method. The presence of an acid (like HCl) during hydrogenation can directly yield the hydrochloride salt and prevent catalyst poisoning by the product amine.

-

Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for reducing nitriles. However, these reactions require strictly anhydrous conditions and careful quenching procedures.

The following workflow diagram illustrates the general synthetic pathway via catalytic hydrogenation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis and purification of this compound.

Materials:

-

5-Cyanopyrimidine

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Parr Hydrogenation Apparatus or similar

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Setup: To a Parr hydrogenation bottle, add 5-cyanopyrimidine (1.0 eq).

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under an inert atmosphere (e.g., nitrogen or argon). Rationale: The catalyst is pyrophoric; handling under inert gas prevents ignition.

-

Solvent and Acidification: Add anhydrous ethanol to dissolve the starting material. Then, add concentrated HCl (2.2 eq) dropwise while cooling the mixture in an ice bath. Rationale: The exothermic addition of acid is controlled by cooling. The presence of HCl ensures the formation of the dihydrochloride salt in situ.

-

Hydrogenation: Secure the bottle to the Parr apparatus. Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Shake the mixture at room temperature for 12-24 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

Work-up and Filtration: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol. Rationale: Celite provides a fine filtration medium to ensure all catalyst particles are removed.

-

Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately one-third of its original volume.

-

Purification: Add diethyl ether to the concentrated solution until a white precipitate forms. Cool the mixture at 0-4°C for 1 hour to maximize precipitation.

-

Final Product: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. The following is a description of the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.35 | Singlet | 1H | H2 | The C2 proton is deshielded by two adjacent nitrogen atoms, resulting in a downfield shift.[4][9] |

| ~9.10 | Singlet | 2H | H4, H6 | The equivalent C4 and C6 protons are deshielded by the ring nitrogens.[4][9] |

| ~8.80 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are often broad and exchangeable. |

| ~4.25 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the ammonium group and the pyrimidine ring appear as a singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

~158 ppm: C4, C6

-

~155 ppm: C2

-

~125 ppm: C5

-

~40 ppm: -CH₂- (Note: this peak may be less intense)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the dihydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the mass of the protonated free base [M+H]⁺.

-

Expected [M+H]⁺ for C₅H₇N₃: 110.07

Reactivity and Applications in Drug Discovery

This compound is a versatile building block primarily due to the reactivity of its primary amine. This functional group serves as a key attachment point for building larger, more complex molecules.

Key Chemical Transformations

The primary amine can undergo a wide range of standard chemical reactions, including:

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Role in Kinase Inhibitor Development

A significant application of this scaffold is in the synthesis of kinase inhibitors.[10] The pyrimidine core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's backbone, while the side chain extending from the 5-position explores other pockets of the active site to achieve potency and selectivity.[9][11]

For example, libraries of compounds can be generated by coupling Pyrimidin-5-ylmethanamine with various carboxylic acids or sulfonyl chlorides. These libraries are then screened against panels of kinases (e.g., FLT3, CHK1, VEGFR-2, p38 MAP kinase) to identify novel lead compounds for diseases like cancer and inflammatory disorders.[9][11][12]

Caption: Logical workflow from building block to drug candidate.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The parent compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation. Standard precautions for handling chemical reagents should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[8]

References

-

PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Deng, M., Gao, Y., Wang, P., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Available from: [Link]

-

PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

-

Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals. Available from: [Link]

-

El-Gazzar, A. R. B. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available from: [Link]

-

Abdel-Ghani, T. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available from: [Link]

-

Kaur, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available from: [Link]

-

PubMed. (2006). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (pyrimidin-5-yl)methanamine dihydrochloride, min 97%. Retrieved from [Link]

-

PubMed. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]

-

PubMed. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medical Research Reviews. Retrieved from [Link]

-

PubMed Central. (2023). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate | 603954-49-0 | Benchchem [benchchem.com]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

Introduction: The Strategic Importance of the Pyrimidin-5-ylmethanamine Moiety

An In-depth Technical Guide to the Synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride

Pyrimidin-5-ylmethanamine is a pivotal building block in contemporary medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrimidine core with a primary aminomethyl substituent at the 5-position, offers a unique combination of a hydrogen bond-accepting heterocyclic system and a reactive nucleophilic handle.[1] This arrangement makes it an invaluable synthon for constructing more complex molecules with potential therapeutic activities. The dihydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, rendering it more suitable for handling, formulation, and downstream synthetic applications.[3]

This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, field-proven experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies: A Divergent Approach

The synthesis of pyrimidin-5-ylmethanamine primarily diverges from two key C5-functionalized pyrimidine precursors: pyrimidine-5-carbonitrile and pyrimidine-5-carboxaldehyde . The choice of pathway often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions. Both routes ultimately converge on the target primary amine, which is then converted to its stable dihydrochloride salt.

Caption: Overview of the two primary synthetic pathways to Pyrimidin-5-ylmethanamine.

Pathway 1: Synthesis via Reduction of Pyrimidine-5-carbonitrile

This is arguably the most direct route, hinging on the chemical reduction of the nitrile functional group. The success of this pathway relies on the efficient and selective conversion of the cyano group to an aminomethyl group without over-reduction or unwanted side reactions.

Mechanism & Rationale

The reduction of nitriles to primary amines can be accomplished using several powerful reducing systems. The choice of reagent is critical, as the intermediate imine can sometimes react with the product amine to form secondary amine impurities.[4]

-

Catalytic Hydrogenation : This method employs a metal catalyst (e.g., Raney® Nickel) and a hydrogen source. Transfer hydrogenation, using a hydrogen donor like 2-propanol, offers a milder and often more practical alternative to using high-pressure hydrogen gas.[5] The addition of a base, such as potassium hydroxide, is often crucial to suppress the formation of secondary amines by preventing the protonation of the intermediate imine, which would make it more susceptible to nucleophilic attack by the product primary amine.[5]

-

Metal Hydride Reduction : Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for reducing nitriles.[6][7] LAH delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup.[8] While powerful, LAH is unselective and will reduce many other functional groups, such as esters and carbonyls.[7] Its high reactivity with water and protic solvents also necessitates anhydrous reaction conditions.

Experimental Protocol: Reduction using Raney® Nickel and Potassium Borohydride

This protocol is adapted from a mild and efficient method for the direct hydrogenation of nitriles to primary amines.[4][9] It offers high yields and selectivity for the primary amine product with minimal side-product formation.

Step 1: Catalyst Preparation (Activation of Raney® Nickel)

-

To a 50 mL flask, add 50 mL of a 6 M sodium hydroxide aqueous solution.

-

In batches, carefully add 10 g of a Ni-Al alloy while stirring.

-

Heat the mixture to 50°C and stir for 90 minutes.

-

After cooling, thoroughly wash the catalyst by decantation with oxygen-free distilled water until the washings are neutral, followed by several washes with absolute ethanol.

-

Store the activated, moist Raney® Ni under absolute ethanol to prevent pyrophoric activity.[9]

Step 2: Reduction of Pyrimidine-5-carbonitrile

-

To a 50 mL round-bottom flask, add potassium borohydride (KBH₄, 4.0 mmol), the prepared moist Raney® Ni (approx. 1.0 mmol), and 25 mL of dry ethanol.

-

While stirring the suspension, add Pyrimidine-5-carbonitrile (1.0 mmol).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 45-60 minutes), filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pyrimidin-5-ylmethanamine as the free base.[4][9]

Caption: Experimental workflow for the reduction of Pyrimidine-5-carbonitrile.

Pathway 2: Synthesis via Reductive Amination of Pyrimidine-5-carboxaldehyde

This alternative pathway involves the formation of the C-N bond through the reaction of an aldehyde with an ammonia source, followed by the reduction of the resulting imine intermediate.

Mechanism & Rationale

Reductive amination is a cornerstone of amine synthesis.[10] The process begins with the nucleophilic attack of ammonia on the aldehyde's carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. This imine is then reduced in situ to the target primary amine.[11]

-

Precursor Synthesis : A highly efficient one-pot synthesis of pyrimidine-5-carboxaldehyde has been reported starting from 5-bromopyrimidine.[12][13] This procedure involves a metal-halogen exchange using n-butyllithium at very low temperatures (-100 °C) to generate an unstable pyrimidin-5-yl-lithium intermediate. This organolithium species is then quenched with an electrophile like ethyl formate to yield the aldehyde in good yield (59%).[12] This method circumvents older, more hazardous procedures that used phosgene.[12]

-

Reduction Step : The choice of reducing agent is critical for the success of "in situ" reductive amination. The reagent must be capable of reducing the imine intermediate but be slow to react with the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and, more recently, sodium triacetoxyborohydride (STAB) are often the reagents of choice for this transformation due to their enhanced stability at mildly acidic pH and their selectivity for the protonated imine over the carbonyl group.[14]

Experimental Protocol: Reductive Amination

This is a general protocol for direct reductive amination.

Step 1: Synthesis of Pyrimidine-5-carboxaldehyde

-

This step must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Dissolve 5-bromopyrimidine (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-necked flask.

-

Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -90 °C. The instability of the pyrimidin-5-yl-lithium complex above -80 °C is a critical parameter.[12]

-

After stirring for 30 minutes at -100 °C, add ethyl formate (1.2 equivalents) dropwise.

-

Allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and purify by flash chromatography to obtain pyrimidine-5-carboxaldehyde.[12]

Step 2: Reductive Amination

-

Dissolve pyrimidine-5-carboxaldehyde (5.0 mmol) in methanol (25 mL).

-

Add ammonium acetate (10 equivalents) to the solution.

-

Add powdered 4 Å molecular sieves (approx. 0.5 g) to act as a dehydrating agent, which drives the equilibrium towards imine formation.[14]

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirring suspension.

-

Continue stirring at room temperature overnight.

-

Filter the reaction mixture to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

-

Purify the residue using standard extraction and chromatographic techniques to isolate pyrimidin-5-ylmethanamine.

Final Step: Dihydrochloride Salt Formation

To improve handling and stability, the synthesized free base is converted to its dihydrochloride salt.

Protocol:

-

Dissolve the purified pyrimidin-5-ylmethanamine free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate of this compound will form.

-

Stir the slurry in the cold for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

| Property | Pyrimidin-5-ylmethanamine | This compound |

| CAS Number | 25198-95-2[15] | 157327-47-4[3] |

| Molecular Formula | C₅H₇N₃[15] | C₅H₉Cl₂N₃ |

| Molecular Weight | 109.13 g/mol [15] | 182.05 g/mol |

| Appearance | Low-melting yellow solid[16] | Solid |

| IUPAC Name | pyrimidin-5-ylmethanamine[15] | pyrimidin-5-ylmethanamine;dihydrochloride |

References

- Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium.

- Mebane, R. C., et al. (1998). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2010(1), 94-102.

- Wu, B., et al. (2009). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.

-

PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

-

Taylor & Francis Online. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Synthetic Communications, 24(2). [Link]

-

LookChem. (n.d.). 5-PYRIMIDINEMETHANAMINE. Retrieved from [Link]

-

Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society (Resumed), 3961-3963. [Link]

-

TSI Journals. (2015). Synthesis of Novel Pyrimidine Derivatives Having Fluorescent Properties. International Journal of Chemical Sciences, 13(4), 1602-1610. [Link]

-

Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 677-678. [Link]

-

ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(4), 859-863. [Link]

- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Google Patents. (n.d.). Preparation method of 2-methyl-4-amino-5-(aminomethyl) pyrimidine.

- Google Patents. (n.d.). Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(4), 625-626. [Link]

- Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

ResearchGate. (n.d.). Catalytic performances synthesis of pyrimidine-5-carbonitrile catalyzed... [Link]

-

ACS Publications. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry, 85(21), 13626-13634. [Link]

-

ResearchGate. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

Organic Syntheses. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol [L-Valinol]. Organic Syntheses, 70, 2. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

Pelter, A., et al. (1993). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 34(48), 7791-7794. [Link]

-

Priyanka Jain. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5435-5443. [Link]

-

ACS Omega. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 8(30), 27047-27083. [Link]

-

Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

NIH. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3163. [Link]

-

Simple Science. (2019, June 10). Reductive Amination Reaction mechanism - Simple [Video]. YouTube. [Link]

-

PubMed. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3163. [Link]

-

PubChemLite. (n.d.). Pyrimidin-5-ylmethanamine (C5H7N3). Retrieved from [Link]

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]

-

Arkivoc. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component reaction. ARKIVOC, 2011(5), 1-10. [Link]

-

ResearchGate. (2014). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-366. [Link]

Sources

- 1. 5-Pyrimidinemethanamine (25198-95-2) for sale [vulcanchem.com]

- 2. 5-PYRIMIDINEMETHANAMINE | 25198-95-2 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. sciencemadness.org [sciencemadness.org]

- 15. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lookchem.com [lookchem.com]

An In-Depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: A Key Building Block for Targeted Protein Degradation

This guide provides an in-depth technical overview of Pyrimidin-5-ylmethanamine dihydrochloride, a critical building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, practical expertise, and comprehensive referencing. We will delve into its core properties, synthesis, and pivotal role in the rapidly evolving field of targeted protein degradation.

Introduction: The Significance of a Versatile Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged scaffold in drug design.[3] this compound emerges from this lineage as a particularly valuable synthetic intermediate. Its primary utility lies in its role as a "Protein Degrader Building Block," a classification that places it at the heart of Proteolysis Targeting Chimera (PROTAC) technology.[4]

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[5][6] This guide will elucidate the properties of this compound that make it an attractive component for PROTAC synthesis and provide the technical details necessary for its confident application in the laboratory.

Physicochemical Properties and CAS Number Clarification

A precise understanding of a compound's identity and properties is paramount for reproducible research. This section clarifies the Chemical Abstracts Service (CAS) number and details the key physicochemical characteristics of the title compound.

CAS Number: A Point of Clarity

In the chemical supply chain, Pyrimidin-5-ylmethanamine and its salts have been associated with multiple CAS numbers, leading to potential confusion. Based on a thorough review of chemical databases and supplier information, the following has been established:

-

1956356-28-7 : This is the correct and most reliably assigned CAS number for (pyrimidin-5-yl)methanamine dihydrochloride .[2][6][7]

-

1199773-53-9 : This CAS number corresponds to the monohydrochloride salt of the same parent amine.[8][9]

-

25198-95-2 : This CAS number refers to the free base , Pyrimidin-5-ylmethanamine.[10][11]

-

157327-47-4 : This CAS number has been erroneously associated with the title compound by some vendors. It correctly identifies a different molecule: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride.[4][12][13]

Researchers are strongly advised to use CAS number 1956356-28-7 when sourcing the dihydrochloride salt to ensure the procurement of the correct material.

Core Data Summary

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | pyrimidin-5-ylmethanamine;dihydrochloride | [14] |

| CAS Number | 1956356-28-7 | [2][6] |

| Molecular Formula | C₅H₉Cl₂N₃ | [6][14] |

| Molecular Weight | 182.05 g/mol | [6][14] |

| Appearance | Off-white to white solid/powder | [6] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |

Chemical Structure

The structure consists of a pyrimidine ring substituted at the 5-position with an aminomethyl group, presented as its dihydrochloride salt.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The most direct and industrially scalable route to Pyrimidin-5-ylmethanamine is via the chemical reduction of 5-cyanopyrimidine.[15][16] The resulting free base can then be readily converted to the highly stable and crystalline dihydrochloride salt. This section provides a validated, step-by-step protocol based on established chemical principles.

Synthetic Workflow Overview

The synthesis is a two-step process: reduction of the nitrile to a primary amine, followed by salt formation. Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[17][18][19]

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Expertise & Experience: The choice of LiAlH₄ necessitates stringent anhydrous conditions due to its high reactivity with water. The inverse addition described (adding hydride to the substrate) is a safety measure to control the exothermic reaction. The final salt formation requires an anhydrous acidic solution to prevent contamination of the product with water.

Step 1: Reduction of 5-Cyanopyrimidine

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Dissolve 5-cyanopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction: To the stirred solution, slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~1.5 eq) in THF via the dropping funnel at 0 °C (ice bath).

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude Pyrimidin-5-ylmethanamine free base, which can be purified by silica gel chromatography if necessary.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous methanol or isopropanol.

-

Precipitation: To this solution, add a solution of hydrogen chloride (2.2 eq) in anhydrous diethyl ether or 1,4-dioxane dropwise with stirring.

-

Isolation: The dihydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Washing and Drying: Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum to yield the final product, this compound.

Trustworthiness: This protocol is self-validating. The purity of the intermediate and final product should be confirmed at each stage using standard analytical techniques (¹H NMR, LC-MS) to ensure the reaction has proceeded as expected before moving to the next step.

Spectroscopic Analysis and Characterization

Characterization by spectroscopic methods is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The signals are expected to be deshielded due to the electron-withdrawing nature of the pyrimidine ring and the protonation of the amine.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 (Pyrimidine) | ~9.3 | Singlet (s) | 1H | Most deshielded aromatic proton, adjacent to both ring nitrogens.[20] |

| H-4, H-6 (Pyrimidine) | ~9.0 | Singlet (s) | 2H | Equivalent protons due to symmetry, significantly deshielded.[20] |

| -CH₂- (Methylene) | ~4.3 | Singlet (s) | 2H | Deshielded by the adjacent pyrimidine ring and the protonated amino group. |

| -NH₃⁺ (Ammonium) | ~8.5-9.5 | Broad Singlet (br s) | 3H | Exchangeable protons; chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, confirming the carbon framework.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | ~160 |

| C-4, C-6 (Pyrimidine) | ~158 |

| C-5 (Pyrimidine) | ~130 |

| -CH₂- (Methylene) | ~40 |

Mass Spectrometry

Using electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show the molecular ion of the free base.

-

Expected [M+H]⁺: m/z = 110.07

-

Fragmentation: Common fragmentation patterns for pyrimidines involve the loss of HCN or cleavage of the side chain.[2][21][22] The primary amine will show a characteristic loss of NH₃.[23]

Application in Drug Discovery: A PROTAC Linker

This compound is primarily used as a linker or a component of a linker in the synthesis of PROTACs.[4] The linker is not merely a spacer but a critical component that dictates the efficacy of the degrader.[6][12]

The Role of the Pyrimidine Moiety in Linkers

The pyrimidine ring offers several advantages when incorporated into a PROTAC linker:

-

Rigidity and Conformational Control: Unlike flexible alkyl or PEG chains, the pyrimidine ring introduces a degree of rigidity.[8][24] This helps to pre-organize the PROTAC molecule, reducing the entropic penalty upon binding and facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[12]

-

Vectorial Properties: The defined geometry of the pyrimidine ring provides specific exit vectors for attaching the warhead and the E3 ligase ligand, allowing for precise control over their relative orientation.

-

Physicochemical Properties: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially improving solubility and influencing cell permeability.

Mechanism of Action in a PROTAC Construct

The aminomethyl group of Pyrimidin-5-ylmethanamine serves as a key attachment point. It can be readily acylated or alkylated to extend the linker and connect to either the target protein ligand ("warhead") or the E3 ligase ligand.

Caption: Role of a pyrimidine-based linker in the PROTAC mechanism of action.

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is essential. This compound, as a powdered amine salt, requires specific handling precautions.

Authoritative Grounding: The following protocols are synthesized from best practices for handling amine hydrochlorides and powdered chemical reagents.[1][10][25][26]

Hazard Identification

-

GHS Classification: Expected to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[14]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: Use a certified respirator or conduct all handling of the powder within a chemical fume hood or a ventilated containment system to avoid inhalation of dust.

Handling and Storage Protocol

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood.

-

Dispensing: When weighing or transferring the solid, take care to minimize dust generation. Use appropriate tools (e.g., anti-static spatulas).

-

Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a wet cloth.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Amine salts can be hygroscopic; protect from moisture.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Conclusion

This compound (CAS 1956356-28-7) is more than just a simple chemical intermediate; it is an enabling tool for the design of sophisticated therapeutics. Its defined structure provides a semi-rigid scaffold that is highly advantageous for its primary application as a linker component in PROTACs. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this building block to advance the frontiers of targeted protein degradation and develop next-generation medicines for challenging diseases.

References

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. precisepeg.com [precisepeg.com]

- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. ehs.com [ehs.com]

- 11. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. article.sapub.org [article.sapub.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chempep.com [chempep.com]

- 25. diplomatacomercial.com [diplomatacomercial.com]

- 26. youtube.com [youtube.com]

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery — An In-depth Technical Guide to the Biological Activity of Pyrimidin-5-ylmethanamine Dihydrochloride and its Analogs

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2][3][4] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities associated with the pyrimidine core, with a specific focus on the potential of Pyrimidin-5-ylmethanamine dihydrochloride as a valuable building block for drug discovery. While extensive biological data on this specific salt is limited, this guide will extrapolate from the well-established activities of structurally related pyrimidine derivatives to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications and the experimental methodologies required for their validation.

The Pyrimidine Scaffold: A Foundation of Biological Diversity

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a fundamental motif in nature and synthetic chemistry.[4][5] Its derivatives are integral to life itself as components of nucleic acids (cytosine, thymine, and uracil) and are found in a variety of vitamins and coenzymes.[1][2] The versatility of the pyrimidine ring allows for substitution at multiple positions, leading to a vast chemical space with a wide spectrum of biological activities.[3] This has led to the development of numerous FDA-approved drugs containing the pyrimidine core for a range of therapeutic areas.[6]

The biological significance of pyrimidine derivatives is extensive, with documented activities including:

-

Anticancer: Pyrimidine analogs are widely used as antimetabolites in cancer chemotherapy, such as 5-fluorouracil.[5] They can also act as inhibitors of various kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and microtubule-targeting agents.[3][7]

-

Anti-inflammatory: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory mediators.[2][8]

-

Antimicrobial: The pyrimidine scaffold is present in several antibacterial (e.g., trimethoprim) and antifungal agents.[5]

-

Antiviral: Pyrimidine nucleoside analogs are a critical class of antiviral drugs, including zidovudine for the treatment of HIV.[1]

-

Cardiovascular: Some pyrimidine derivatives have been developed as antihypertensive agents and cardiotonic agents that increase cardiac contractility.[2][8][9]

This compound: A Versatile Building Block

This compound (CAS 157327-47-4) is a pyrimidine derivative with a reactive aminomethyl group at the 5-position.[10] This functional group serves as a key handle for synthetic modifications, allowing for the facile introduction of diverse substituents and the construction of libraries of novel compounds for biological screening.

While specific biological activity data for this compound is not extensively published, its structure suggests significant potential for interaction with various biological targets. The pyrimidine core can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, while the aminomethyl group can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally similar pyrimidine derivatives, this compound can be considered a promising starting point for the development of inhibitors for a range of therapeutic targets.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Derivatives of pyrimidin-5-ylmethanamine could be designed to target kinases implicated in various diseases:

-

MAPK-Interacting Kinases (Mnks): Inhibition of Mnks is a potential strategy for cancer therapy. Novel 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been discovered as potent Mnk2 inhibitors.[11]

-

Pim Kinases: These serine/threonine kinases are overexpressed in several cancers. Pyrazolo[1,5-a]pyrimidines have been developed as potent pan-Pim inhibitors.[12]

-

FMS Tyrosine Kinase: FMS is involved in inflammatory responses. Pyrido[2,3-d]pyrimidin-5-one derivatives have been designed as potent and selective FMS inhibitors with anti-inflammatory properties.[13]

Enzyme Inhibition

-

Nicotinamide N-methyltransferase (NNMT): NNMT is a potential therapeutic target for metabolic diseases like type 2 diabetes. Pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors.[14]

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis and represents a novel target for herbicides and potentially for antiproliferative and anti-inflammatory drugs.[15]

Experimental Workflow for Biological Activity Screening

A systematic approach is essential to evaluate the biological potential of novel compounds derived from this compound.

Figure 1: A generalized experimental workflow for screening and optimizing novel compounds derived from this compound.

Step-by-Step Methodologies

1. Synthesis and Characterization of Derivatives:

-

Objective: To generate a library of diverse compounds based on the pyrimidin-5-ylmethanamine scaffold.

-

Protocol: Utilize the primary amine of this compound for reactions such as amide bond formation, reductive amination, or urea/thiourea formation with a variety of building blocks.

-

Purification: Purify the synthesized compounds using High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. In Vitro Target-Based Screening:

-

Objective: To identify initial "hit" compounds that modulate the activity of a specific biological target.

-

Example Protocol (Kinase Inhibition Assay):

-

Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction for a predetermined time at the optimal temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

3. Cell-Based Assays:

-

Objective: To evaluate the effect of the hit compounds in a more physiologically relevant cellular context.

-

Example Protocol (MTT Cytotoxicity Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The MTT is reduced by metabolically active cells to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrimidine derivatives stem from their ability to modulate a wide array of signaling pathways.

Figure 2: A diagram illustrating potential signaling pathways that could be modulated by novel inhibitors derived from the pyrimidin-5-ylmethanamine scaffold.

A key mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases that are hyperactivated in tumor cells. By blocking the ATP-binding site of these kinases, the pyrimidine derivatives can halt downstream signaling cascades that promote cell growth and survival, ultimately leading to apoptosis (programmed cell death).

Conclusion and Future Directions

This compound represents a valuable and versatile starting point for the design and synthesis of novel, biologically active molecules. The rich history of the pyrimidine scaffold in medicinal chemistry provides a strong foundation for exploring its potential in a multitude of therapeutic areas.[3] By leveraging the synthetic accessibility of the aminomethyl group, researchers can generate diverse chemical libraries for screening against a wide range of biological targets. The experimental workflows and potential mechanisms of action outlined in this guide provide a strategic framework for the successful identification and development of next-generation therapeutics based on this privileged core structure. Future research should focus on the synthesis of diverse libraries of pyrimidin-5-ylmethanamine derivatives and their systematic evaluation in a broad panel of biological assays to uncover novel and potent therapeutic agents.

References

- Amino-pyrimidine derivatives, compositions and use.

- Pyrimidine compound and medical use thereof.

- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.

- Pyrimidine derivatives.

- synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. The Royal Society of Chemistry.

- Amino pyrimidine derivatives.

- This compound (Cas 157327-47-4). Parchem.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Biological Activity of Pyrimidine Deriv

- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

- Biological Activity of Pyrimidine Derivativies: A Review.

- Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web of Conferences.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632. PubChem.

- Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic

- Synthesis of chlorinated pyrimidines.

- SYNTHESIS OF PYRIMIDINE DERIV

- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed.

- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)

- CAS 25198-95-2 Pyrimidin-5-ylmethanamine. BOC Sciences.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflamm

- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed.

- Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. PubMed.

- 1199773-53-9|Pyrimidin-5-ylmethanamine hydrochloride. Ambeed.com.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sjomr.org.in [sjomr.org.in]

- 5. wjarr.com [wjarr.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. US4505910A - Amino-pyrimidine derivatives, compositions and use - Google Patents [patents.google.com]

- 10. parchem.com [parchem.com]

- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of Pyrimidin-5-ylmethanamine Dihydrochloride Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery and development of pyrimidin-5-ylmethanamine dihydrochloride derivatives, a class of compounds with significant potential for diverse pharmacological applications. We will delve into the rationale behind their design, robust synthetic strategies, and the methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further exploration in this promising area of drug discovery.

Introduction: The Prominence of the Pyrimidine Core

The six-membered heterocyclic pyrimidine ring is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug.[7] Its presence in the DNA and RNA nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in biological processes.[2][3] This inherent biocompatibility has spurred the development of a vast number of pyrimidine-containing drugs with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][5][8][9][10][11] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its biological activity, making it a versatile template for the design of novel therapeutic agents.[3][10]

This guide focuses specifically on this compound derivatives. The methanamine substituent at the 5-position provides a key point for diversification and interaction with biological targets, while the dihydrochloride salt form often enhances solubility and stability, crucial properties for drug candidates.

Synthetic Strategies: From Precursors to Final Compounds

The successful discovery of novel pyrimidin-5-ylmethanamine derivatives hinges on efficient and versatile synthetic routes. A common and effective strategy involves a multi-step process commencing with readily available precursors.

Synthesis of the Key Intermediate: Pyrimidine-5-carbaldehyde

A critical precursor for the synthesis of pyrimidin-5-ylmethanamine derivatives is pyrimidine-5-carbaldehyde. Several methods exist for its preparation, with the one-pot synthesis from 5-bromopyrimidine being a particularly efficient route.[12][13] This method utilizes a metal-halogen exchange followed by reaction with a suitable formylating agent.[12][13]

Experimental Protocol: One-Pot Synthesis of Pyrimidine-5-carbaldehyde from 5-Bromopyrimidine [12][13]

-

Dissolve 5-bromopyrimidine in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically below -90°C, using a dry ice/acetone or liquid nitrogen bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The temperature must be maintained below -80°C to ensure the stability of the resulting pyrimidin-5-yl-lithium intermediate.[12]

-

After the addition is complete, stir the reaction mixture at this low temperature for a specified period to ensure complete metal-halogen exchange.

-

Slowly add a formate ester, such as ethyl formate, to the reaction mixture, again maintaining the low temperature.

-

Allow the reaction to warm gradually to a higher temperature (e.g., 0°C) before quenching with an aqueous solution, or for improved yields, perform an anhydrous acid work-up by adding ethereal HCl at -100°C.[12]

-

Perform a standard aqueous work-up, extracting the product into an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure pyrimidine-5-carbaldehyde.

Reductive Amination: The Gateway to Pyrimidin-5-ylmethanamine Derivatives

With pyrimidine-5-carbaldehyde in hand, the introduction of the methanamine moiety is most commonly achieved through reductive amination.[14][15][16] This versatile reaction allows for the synthesis of primary, secondary, and tertiary amines by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, respectively, in the presence of a reducing agent.[15][16]

Experimental Protocol: General Reductive Amination of Pyrimidine-5-carbaldehyde [15][16][17]

-

Dissolve pyrimidine-5-carbaldehyde and the desired amine (1-1.2 equivalents) in a suitable solvent, such as methanol (MeOH) or 1,2-dichloroethane (DCE).

-

For the formation of the intermediate imine or enamine, the reaction may be stirred at room temperature or gently heated. In some cases, a catalytic amount of acid (e.g., acetic acid) is added to facilitate imine formation, especially in a one-pot procedure.[15]

-

Once imine formation is deemed complete (monitored by TLC or LC-MS), add a suitable reducing agent. Sodium borohydride (NaBH₄) is a common choice, though for one-pot reactions where the reducing agent is present from the start, a milder reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as they do not readily reduce the starting aldehyde.[15][16][17]

-

Stir the reaction at room temperature or reflux until the reduction is complete.

-

Quench the reaction carefully with water or a dilute acid.

-

Perform a standard work-up, which may involve adjusting the pH to basic to ensure the amine product is in its free base form before extraction with an organic solvent.

-

Dry the organic extracts, concentrate, and purify the crude product by column chromatography.

-

To obtain the dihydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in the same or another appropriate solvent. The resulting precipitate can be collected by filtration, washed, and dried.

Caption: Synthetic pathway to pyrimidin-5-ylmethanamine derivatives.

Biological Evaluation: Uncovering Pharmacological Potential

The discovery of novel this compound derivatives necessitates a robust and systematic biological evaluation to identify their therapeutic potential. A tiered screening approach is often employed, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising candidates.

In Vitro Cytotoxicity Screening

A primary step in the evaluation of new chemical entities, particularly for anticancer drug discovery, is the assessment of their cytotoxic effects against a panel of human cancer cell lines.[1][18][19] The MTT or SRB assays are commonly used for this purpose.[18][19]

Experimental Protocol: MTT Assay for Cytotoxicity [18][20]

-